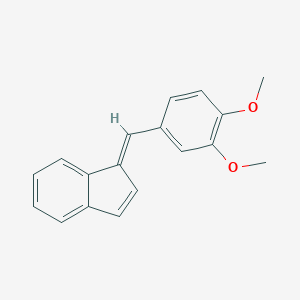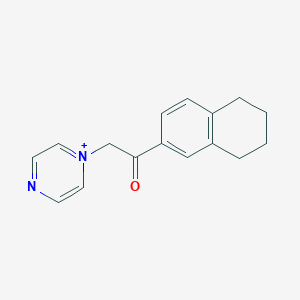![molecular formula C15H18ClN3 B271441 N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine, also known as CPP, is a chemical compound that has been extensively studied for its effects in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a wide range of effects on the brain and nervous system. In
Aplicaciones Científicas De Investigación
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has been extensively studied for its effects on the brain and nervous system. It has been shown to have potential therapeutic applications for a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has also been used as a research tool to study the role of NMDA receptors in learning and memory.
Mecanismo De Acción
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine acts as a non-competitive NMDA receptor antagonist by binding to the receptor and blocking the ion channel. This leads to a decrease in the flow of calcium ions into the cell, which is important for the regulation of synaptic plasticity and long-term potentiation. By blocking NMDA receptors, N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine can also reduce the excitotoxicity that occurs in conditions such as stroke and traumatic brain injury.
Biochemical and Physiological Effects
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has been shown to have a wide range of effects on the brain and nervous system. It has been shown to improve learning and memory in animal models, as well as reduce anxiety and depression-like behavior. N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine in lab experiments is its specificity for NMDA receptors. This allows researchers to study the role of NMDA receptors in various neurological disorders and conditions. However, one limitation of using N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine. One area of interest is the potential therapeutic applications of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine for neurological disorders. Another area of interest is the role of NMDA receptors in addiction and substance abuse, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine and its potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine involves the reaction of 4-chlorophenylhydrazine with cyclohexanone to produce 1-(4-chlorophenyl)-3-cyclohexyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with ammonium acetate and cyclohexylamine to produce N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine.
Propiedades
Nombre del producto |
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine |
|---|---|
Fórmula molecular |
C15H18ClN3 |
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C15H18ClN3/c16-12-8-6-11(7-9-12)14-10-15(19-18-14)17-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,17,18,19) |
Clave InChI |
GBDLEZZICIOMPX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NNC(=C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCC(CC1)NC2=NNC(=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)


![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)

![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)